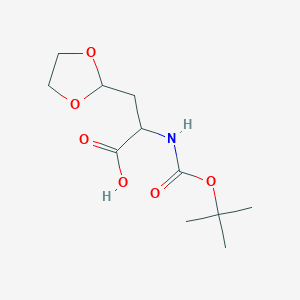

2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid, commonly known as Boc-dioxolane-proline, is a synthetic amino acid derivative that has gained prominence in scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

- Boc (tert-butoxycarbonyl) Group : The Boc group is commonly used for protecting amino acids during peptide synthesis. It can be selectively removed under mild conditions, making it ideal for stepwise peptide assembly. 2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid serves as a Boc-protected amino acid building block in peptide chemistry .

- The dioxolane ring in the compound provides stability and solubility. Researchers have explored its use in drug delivery systems, where controlled release and enhanced bioavailability are crucial. By incorporating this compound into drug carriers, it may improve drug stability and targeted delivery .

- The tert-butoxycarbonyl group can be incorporated into polymer structures. Researchers have investigated its use in designing functional polymers for drug encapsulation, tissue engineering, and controlled release applications. The dioxolane moiety contributes to polymer stability and biocompatibility .

- The compound’s chiral center allows for enantioselective transformations. It has been employed as a chiral auxiliary or ligand in asymmetric catalysis. Researchers explore its role in creating complex molecules with high stereochemical purity .

- The dioxolane-containing compound has been studied for its potential as a building block in novel materials. Its unique structure may contribute to the development of functional materials, such as sensors, coatings, or conductive polymers .

- Researchers investigate the interactions of this compound with biomolecules. Its stability, solubility, and reactivity make it valuable for probing biological processes or designing bioactive molecules .

Peptide Synthesis and Protection

Drug Delivery Systems

Polymer Chemistry

Organic Synthesis and Asymmetric Catalysis

Materials Science

Bioorganic Chemistry

Propiedades

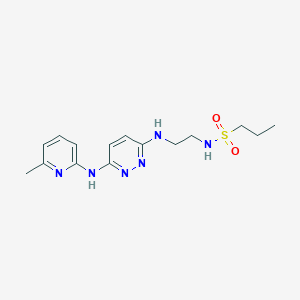

IUPAC Name |

3-(1,3-dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(13)14)6-8-16-4-5-17-8/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIFFCKEDBNZJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1OCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3-(1,3-dioxolan-2-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2477896.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2477898.png)

![2-[(4-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2477904.png)

![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide](/img/structure/B2477907.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2477911.png)

![[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2477912.png)